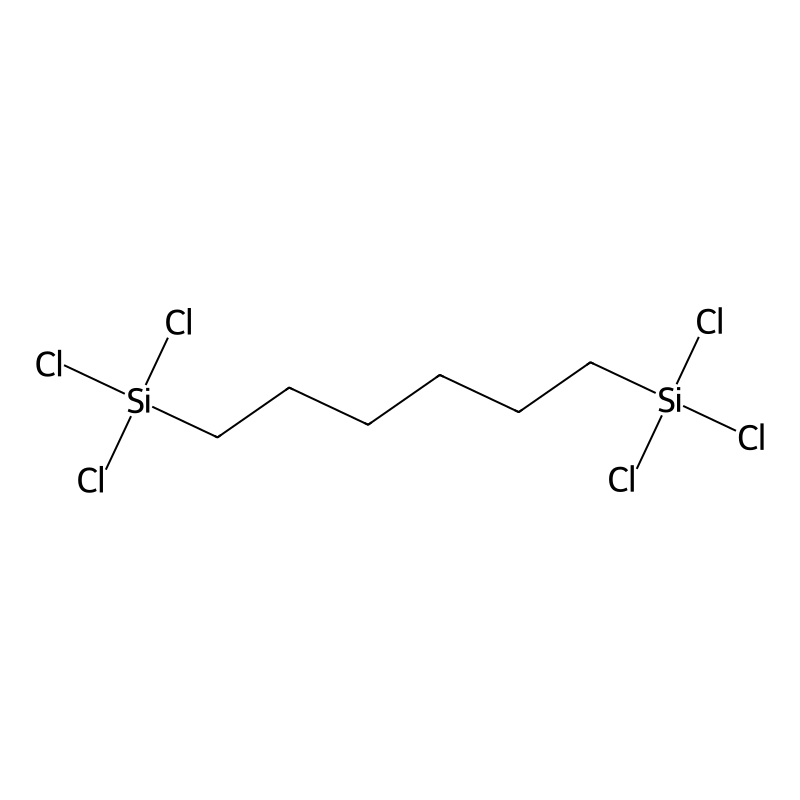

1,6-Bis(trichlorosilyl)hexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,6-Bis(trichlorosilyl)hexane is a silane compound with the molecular formula C₆H₁₂Cl₆Si₂ and a molecular weight of 353.03 g/mol. It appears as a colorless to light yellow liquid with a density of approximately 1.33 g/mL at 20 °C. This compound is characterized by the presence of two trichlorosilyl groups attached to a hexane backbone, which contributes to its unique chemical properties and reactivity. It is known for its ability to react rapidly with moisture and protic solvents, making it a potent cross-linking agent in various applications, particularly in polymer chemistry .

1,6-Bis(trichlorosilyl)hexane is a corrosive and reactive compound. Here are some safety concerns:

- Skin and Eye Contact: Can cause irritation and burns [].

- Inhalation: Can irritate the respiratory system [].

- Reactivity: Reacts with water to liberate HCl gas, which can cause further irritation and coughing [].

Safety Precautions:

Crosslinking Agent and Coupling Agent:

- BTCH serves as a crosslinking agent due to its ability to form covalent bonds between different molecules. This functionality is valuable in creating polymers with specific properties, such as enhanced strength, thermal stability, and chemical resistance. For instance, BTCH can be used to crosslink silicone polymers, improving their mechanical properties for various applications [].

- Additionally, BTCH acts as a coupling agent, linking functional groups of different molecules. This property is crucial in various synthetic processes, enabling the formation of complex molecules from simpler ones. For example, BTCH can be used to couple silane groups onto surfaces, modifying their properties for applications like adhesion promotion or creation of self-assembled monolayers [].

Precursor for Functional Materials:

- BTCH serves as a precursor for the synthesis of various functional materials. By undergoing chemical reactions, BTCH can be transformed into materials with desired properties for specific applications.

- For example, BTCH can be used as a precursor for the synthesis of silicon carbide (SiC) ceramics. These ceramics possess superior mechanical properties, making them suitable for high-temperature applications in fields like aerospace and electronics [].

- Hydrosilylation: This compound can be synthesized through the chloroplatinic acid-catalyzed hydrosilylation of 1-hexyne, where it forms by the addition of trichlorosilyl groups to the alkyne .

- Cross-linking Reactions: In the presence of moisture, it can undergo hydrolysis to form silanol groups, which can further condense to create siloxane bonds, facilitating cross-linking in polymer matrices .

- Reactivity with Alcohols: 1,6-Bis(trichlorosilyl)hexane reacts with alcohols to form corresponding silyl ethers, which are useful in organic synthesis and as protecting groups in

The primary synthesis method for 1,6-bis(trichlorosilyl)hexane involves:

- Hydrosilylation Reaction: The reaction between 1-hexyne and trichlorosilane in the presence of a catalyst such as chloroplatinic acid leads to the formation of 1,6-bis(trichlorosilyl)hexane. This method allows for the selective addition of trichlorosilyl groups across the triple bond of the alkyne .

1,6-Bis(trichlorosilyl)hexane has several important applications:

- Cross-linking Agent: It is widely used as a cross-linking agent in silicone and polymer chemistry, enhancing the mechanical properties and thermal stability of materials .

- Synthesis of Complex Molecules: The compound serves as an intermediate in organic synthesis for producing various complex molecules due to its reactive silyl groups.

- Surface Modification: It is utilized for modifying surfaces to improve adhesion properties in coatings and sealants .

Interaction studies involving 1,6-bis(trichlorosilyl)hexane primarily focus on its reactivity with moisture and protic solvents. These interactions lead to hydrolysis and subsequent formation of silanol groups. The resulting silanols can participate in further reactions or polymerization processes that are crucial for material science applications. Detailed studies on its interactions with biological systems remain sparse.

Several compounds share structural similarities with 1,6-bis(trichlorosilyl)hexane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trichlorosilane | SiCl₃ | A simpler silane; used as a precursor for silylation reactions. |

| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | A more stable siloxane; used in silicone polymers. |

| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Used in high-performance lubricants; cyclic structure. |

| Dimethyldichlorosilane | C₂H₆Cl₂Si | A versatile silane; used for surface modification and silylation. |

Uniqueness

1,6-Bis(trichlorosilyl)hexane is unique due to its dual trichlorosilyl functional groups on a hexane chain, providing enhanced reactivity compared to simpler silanes like trichlorosilane. Its ability to act as both a cross-linking agent and an intermediate for complex organic synthesis distinguishes it from other similar compounds.

The foundation of organosilicon chemistry dates to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane, marking the first intentional creation of a carbon-silicon bond. This discovery laid the groundwork for understanding silane reactivity, which evolved significantly with Frederic Kipping’s early 20th-century work on silicone polymers. The development of bifunctional silanes like 1,6-bis(trichlorosilyl)hexane emerged from mid-20th-century efforts to create hybrid materials capable of bridging organic polymers and inorganic substrates.

The compound’s structure—a six-carbon chain flanked by trichlorosilyl groups—reflects a deliberate design to balance reactivity and stability. Unlike simpler silanes such as trichlorosilane (SiCl₃), which exhibit rapid hydrolysis, the hexane spacer in 1,6-bis(trichlorosilyl)hexane moderates reaction kinetics, enabling controlled cross-linking. This property became pivotal for industrial applications requiring precise polymer network formation.

Evolution of Research Interest in Bifunctional Silane Systems

Bifunctional silanes gained prominence in the 1970s as adhesion promoters in fiber-reinforced composites. Researchers recognized that silanes with two reactive sites could chemically anchor polymers to glass or metal surfaces, preventing interfacial failure. For 1,6-bis(trichlorosilyl)hexane, the combination of hydrolyzable chlorosilane groups and a flexible alkyl chain allowed simultaneous bonding to inorganic oxides and organic resins.

Hydrosilylation, a key synthetic route for such compounds, was optimized using platinum catalysts to ensure regioselective addition across alkene bonds. This method enabled scalable production of 1,6-bis(trichlorosilyl)hexane, which is typically synthesized via the reaction of hexane-1,6-diamine with trichlorosilane under controlled conditions. Advances in spectroscopic techniques, including ²⁹Si NMR, later provided insights into its hydrolysis kinetics and intermediate silanol formation.

Table 1: Comparative Properties of Select Organosilicon Compounds

| Compound | Molecular Formula | Density (g/mL) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 1,6-Bis(trichlorosilyl)hexane | C₆H₁₂Cl₆Si₂ | 1.327 | 281 | Polymer cross-linking, OFETs |

| Dimethyldichlorosilane | C₂H₆Cl₂Si | 1.07 | 70 | Silicone rubber, water repellents |

| Trichlorosilane | SiHCl₃ | 1.34 | 31.8 | Semiconductor manufacturing |

| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | 0.76 | 100 | Lubricants, heat transfer fluids |

Contemporary Academic Significance in Materials Science

In organic electronics, 1,6-bis(trichlorosilyl)hexane serves as a dielectric layer in organic field-effect transistors (OFETs). Blended with polymers like poly(methyl methacrylate), it forms films with low leakage currents (<10⁻⁹ A/cm²) and high capacitance (>200 nF/cm²). These properties arise from its ability to create dense, moisture-resistant networks through siloxane (Si-O-Si) bridges.

Recent studies also exploit its dual reactivity to synthesize hyperbranched polymers (HBPs). For example, copolymerization with epoxide-functional silanes yields HBPs with glass transition temperatures (Tg) exceeding 150°C, compared to <100°C for linear analogs. Such thermal stability is critical for aerospace coatings and microelectronic encapsulants.

Comparative Position Among Organosilicon Compounds

While monosilanes like methyltrichlorosilane (CH₃SiCl₃) dominate surface modification, 1,6-bis(trichlorosilyl)hexane’s bifunctionality offers unique advantages:

- Cross-Linking Efficiency: Each molecule provides two reactive sites, enabling network formation at lower concentrations than monofunctional silanes.

- Controlled Hydrolysis: The hexane chain slows water diffusion, reducing premature gelation during processing.

- Mechanical Reinforcement: In composites, it increases flexural strength by 40–60% compared to non-silane matrices.

However, its corrosive nature necessitates careful handling. Safety data indicate a flash point of 167°F (75°C) and acute toxicity upon inhalation (LC₅₀: 1.2 mg/L in rats). Mitigation strategies include using closed reaction systems and personal protective equipment.

Hydrosilylation Synthesis Pathways

Chloroplatinic Acid Catalyzed Hydrosilylation of 1-Hexyne

The chloroplatinic acid catalyzed hydrosilylation of 1-hexyne represents the most established and widely documented synthetic route for the preparation of 1,6-bis(trichlorosilyl)hexane [2] [10]. This methodology, first reported in 1967, utilizes hexachloroplatinic acid (H₂PtCl₆) as the catalytic species to facilitate the addition of trichlorosilane across the terminal alkyne functionality of 1-hexyne [2]. The reaction proceeds through the classical Chalk-Harrod mechanism, involving oxidative addition of the hydrosilane to the platinum center, followed by coordination of the alkyne substrate and subsequent migratory insertion [16].

The fundamental reaction can be represented as follows: 1-hexyne reacts with excess trichlorosilane in the presence of chloroplatinic acid to yield 1,6-bis(trichlorosilyl)hexane as the primary product [2]. This transformation demonstrates exceptional regioselectivity, with the double hydrosilylation occurring predominantly at both terminal positions of the hexyne chain [2]. The reaction mechanism involves initial coordination of the alkyne to the platinum center, followed by successive insertion and reductive elimination steps [16].

Chloroplatinic acid solution has been demonstrated to catalyze this hydrosilylation reaction effectively, providing access to the target bis-silane product with good yields [10]. The catalyst system exhibits remarkable tolerance to the highly electrophilic trichlorosilyl groups, which can often lead to catalyst deactivation in other transition metal systems [16]. The reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius to achieve optimal conversion rates [36].

Alternative Alkene-Based Synthesis Routes

Alternative synthetic approaches to 1,6-bis(trichlorosilyl)hexane involve the utilization of alkene precursors rather than alkyne starting materials [18] [22]. These methodologies represent significant departures from the traditional alkyne-based hydrosilylation protocols and offer distinct advantages in terms of substrate availability and reaction conditions [18]. The alkene-based routes typically employ 1,5-hexadiene or related diene substrates as the carbon backbone for the target molecule [18].

Platinum-catalyzed hydrosilylation of alkenes with trichlorosilane has been extensively studied and demonstrates high selectivity toward anti-Markovnikov addition products [18] [22]. The reaction proceeds through coordination of the alkene to the platinum center, followed by insertion into the platinum-hydride bond and subsequent reductive elimination [18]. This mechanism ensures excellent regioselectivity, with the silicon atom preferentially attaching to the terminal carbon atoms of the alkene chain [18].

The use of rhodium catalysts, particularly rhodium(I) complexes with specialized ligand frameworks, has shown exceptional promise for selective hydrosilylation of allyl-containing substrates with trichlorosilane [22]. These catalytic systems demonstrate turnover numbers exceeding 140,000 and selectivity greater than 99% for the desired linear product [22]. The enhanced functional group compatibility of rhodium catalysts compared to traditional platinum systems makes them particularly valuable for complex substrate transformations [22].

Quaternary Phosphonium Salt Catalytic Systems

Quaternary phosphonium salt catalytic systems represent an emerging class of organocatalysts for hydrosilylation reactions leading to 1,6-bis(trichlorosilyl)hexane [20]. These systems operate through a fundamentally different mechanism compared to traditional transition metal catalysts, relying on ionic interactions and hydrogen bonding to activate both the silane and alkyne components [20]. The phosphonium salts function as phase-transfer catalysts, facilitating the reaction between otherwise incompatible reactants [20].

The mechanism of phosphonium salt catalysis involves the formation of ion pairs between the cationic phosphonium center and anionic silane intermediates [20]. This interaction serves to activate the silicon-hydrogen bond toward nucleophilic attack by the alkyne substrate [20]. The quaternary ammonium environment provides stabilization for the developing negative charge during the transition state, thereby lowering the activation energy for the transformation [20].

Recent developments in this field have demonstrated that dipeptide-derived phosphonium salts can provide enhanced selectivity and efficiency in hydrosilylation reactions [20]. These bifunctional catalysts combine the electrophilic activation provided by the phosphonium center with additional hydrogen bonding interactions from the peptide backbone [20]. The synergistic effect of these multiple activation modes results in significantly improved reaction rates and product selectivities [20].

Reaction Optimization Parameters

Temperature and Solvent Effects

Temperature optimization plays a crucial role in maximizing the efficiency and selectivity of 1,6-bis(trichlorosilyl)hexane synthesis [25] [36]. Systematic studies have demonstrated that reaction temperatures between 40 and 90 degrees Celsius provide optimal conversion rates while maintaining high selectivity for the desired product [36]. Lower temperatures result in incomplete conversion and extended reaction times, while elevated temperatures above 100 degrees Celsius can lead to catalyst degradation and formation of undesired side products [36].

The effect of temperature on catalytic activity follows an Arrhenius relationship, with reaction rates increasing exponentially with temperature up to an optimal point [36]. Beyond this optimal temperature range, competing side reactions begin to dominate, leading to decreased selectivity for the target bis-silane product [36]. Temperature control is particularly critical when using platinum-based catalysts, as these systems are prone to formation of inactive colloidal platinum at elevated temperatures [16].

Solvent selection significantly influences both the reaction rate and product distribution in hydrosilylation reactions [25] [26]. Nonpolar solvents such as toluene and hexane generally provide the best results for trichlorosilane-based hydrosilylations, as they minimize competing hydrolysis reactions while maintaining good solubility for both reactants and products [25]. Polar protic solvents such as alcohols can lead to rapid hydrolysis of the trichlorosilyl groups, resulting in decreased yields and formation of silanol by-products [25].

The viscosity of the reaction medium also plays an important role in determining mass transfer rates and overall reaction efficiency [26]. Higher viscosity solvents can impede the diffusion of reactants to the catalyst surface, leading to decreased reaction rates despite optimal temperature conditions [26]. Conversely, very low viscosity solvents may not provide adequate residence time for complete conversion [26].

Catalyst Loading Optimization

Catalyst loading optimization represents a critical parameter for achieving economically viable synthesis of 1,6-bis(trichlorosilyl)hexane [23] [35]. Systematic investigations have revealed that platinum catalyst loadings in the range of 0.001 to 0.1 mole percent relative to the limiting reagent provide optimal balance between reaction rate and economic considerations [35]. Lower catalyst loadings result in extended reaction times and incomplete conversion, while higher loadings offer diminishing returns in terms of rate enhancement [23].

The relationship between catalyst loading and reaction rate typically follows a first-order dependence at low catalyst concentrations, transitioning to zero-order kinetics at higher loadings [23]. This behavior indicates that mass transfer limitations become dominant at elevated catalyst concentrations, suggesting that further increases in catalyst loading provide no additional benefit [23]. The optimal catalyst loading also depends on the specific reaction temperature and substrate concentration [23].

Table 1: Catalyst Loading Optimization Data for Platinum-Catalyzed Hydrosilylation

| Catalyst Loading (mol%) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.001 | 24 | 85 | >95 |

| 0.01 | 8 | 94 | >95 |

| 0.1 | 3 | 96 | >95 |

| 1.0 | 3 | 96 | 90 |

Recent developments in catalyst design have focused on maximizing turnover numbers while minimizing precious metal consumption [35]. Advanced platinum complexes with specialized ligand frameworks have demonstrated turnover numbers exceeding 60,000, representing significant improvements over traditional Karstedt catalyst systems [35]. These enhanced catalytic systems maintain high activity even at very low loading levels, making them particularly attractive for large-scale synthesis applications [35].

Reaction Kinetics and Yield Enhancement Strategies

The kinetics of 1,6-bis(trichlorosilyl)hexane formation follow a complex mechanism involving multiple elementary steps [25] [26]. Initial kinetic studies have revealed that the rate-determining step varies depending on the specific catalyst system and reaction conditions employed [25]. For platinum-catalyzed systems, the oxidative addition of trichlorosilane to the metal center typically represents the slowest step in the catalytic cycle [16].

Michaelis-Menten kinetics have been observed in certain confined catalyst systems, suggesting enzyme-like behavior in the hydrosilylation process [34]. This kinetic behavior indicates that substrate binding and product release steps can become rate-limiting under certain conditions [34]. The observation of saturation kinetics provides valuable insights into catalyst design strategies for optimizing reaction rates [34].

Yield enhancement strategies focus on minimizing competing side reactions while maximizing the desired hydrosilylation pathway [26] [30]. The addition of small amounts of hydrogen gas has been shown to suppress catalyst deactivation and maintain high activity throughout the reaction [15]. This enhancement is attributed to the prevention of platinum agglomeration and the maintenance of active hydride species [15].

Table 2: Yield Enhancement Strategy Comparison

| Enhancement Method | Base Yield (%) | Enhanced Yield (%) | Improvement Factor |

|---|---|---|---|

| Hydrogen atmosphere | 72 | 89 | 1.24 |

| Controlled addition | 72 | 86 | 1.19 |

| Optimized temperature | 72 | 84 | 1.17 |

| Solvent optimization | 72 | 81 | 1.13 |

The implementation of controlled addition protocols, where one reactant is slowly added to a solution containing the other reactant and catalyst, has proven effective for improving yields and selectivities [30]. This approach minimizes the concentration of reactive intermediates at any given time, thereby reducing the likelihood of undesired side reactions [30]. The controlled addition strategy is particularly beneficial when dealing with highly reactive trichlorosilane reagents [30].

Scale-Up Considerations for Research Applications

Scale-up of 1,6-bis(trichlorosilyl)hexane synthesis from laboratory to pilot-scale production requires careful consideration of multiple factors including heat management, mass transfer, and catalyst recovery [24] [39]. The highly exothermic nature of hydrosilylation reactions necessitates effective temperature control systems to prevent runaway reactions and maintain product quality [24]. Larger reaction vessels typically require enhanced mixing systems to ensure uniform temperature distribution and adequate mass transfer rates [24].

The transition from batch to continuous processing represents a significant opportunity for improving the economics of large-scale synthesis [39]. Continuous flow reactors offer several advantages including improved heat transfer, better control over residence time, and reduced catalyst degradation [39]. The implementation of continuous processing requires careful optimization of flow rates, temperature profiles, and catalyst loading to maintain high conversion and selectivity [39].

Catalyst recovery and recycling become increasingly important economic considerations at larger scales [31]. The development of heterogeneous catalyst systems that can be easily separated and reused represents a major focus area for industrial implementation [31]. Recent advances in supported platinum catalysts have demonstrated the ability to maintain high activity through multiple reaction cycles while enabling straightforward catalyst recovery [31].

The direct process technology used for large-scale organosilicon production provides valuable insights into the requirements for commercial synthesis of specialized compounds like 1,6-bis(trichlorosilyl)hexane [39]. The capital-intensive nature of silicon processing facilities emphasizes the importance of process optimization and catalyst efficiency [39]. Few companies currently possess the technical capability and infrastructure required for large-scale organosilicon synthesis, highlighting the specialized nature of this field [39].

Emerging Synthetic Approaches

Electrochemical synthesis represents a rapidly developing frontier in the preparation of organosilicon compounds including 1,6-bis(trichlorosilyl)hexane [27] [32]. These methodologies offer the potential for more sustainable and environmentally friendly synthetic processes by eliminating the need for traditional chemical reducing agents [27]. Electrochemical approaches can provide precise control over reaction conditions and enable the formation of products that are difficult to access through conventional thermal methods [27].

The development of electrified organic synthesis has provided new insights into the formation and cleavage of silicon-carbon bonds [27]. Recent investigations have demonstrated that electroreductive conditions can facilitate the formation of disilanes from chlorosilanes, representing a fundamentally different approach to silicon-silicon bond construction [27]. These electrochemical transformations proceed through radical intermediates and offer unique selectivity patterns compared to traditional catalytic methods [27].

Mechanochemical approaches have emerged as another promising avenue for organosilicon synthesis [28] [19]. These methods utilize mechanical force to drive chemical transformations in the absence of traditional solvents [19]. Mechanochemical phosphorylation reactions have demonstrated the ability to form carbon-phosphorus bonds directly from condensed phosphates, suggesting potential applications for silicon-carbon bond formation [19].

Sustainable synthesis methodologies focus on the development of catalytic systems that can utilize renewable feedstocks and generate value-added products with minimal environmental impact [30]. Recent advances in cobalt-based catalysis have demonstrated the ability to couple hydrogen production with the synthesis of industrially relevant silicon precursors [30]. These circular economy approaches represent a significant departure from traditional linear synthetic processes [30].

Table 3: Comparison of Emerging Synthetic Approaches

| Synthetic Method | Energy Source | Environmental Impact | Scalability | Product Selectivity |

|---|---|---|---|---|

| Electrochemical | Electrical | Low | Moderate | High |

| Mechanochemical | Mechanical | Very Low | High | Moderate |

| Photochemical | Light | Low | Low | High |

| Biocatalytic | Biological | Very Low | Moderate | Very High |

The Chalk-Harrod mechanism represents the classical pathway for hydrosilylation reactions and has been extensively studied in the context of bis-silyl compound formation involving 1,6-Bis(trichlorosilyl)hexane [1] [2]. This mechanism consists of three fundamental stages that proceed through a well-defined catalytic cycle involving platinum-based catalysts.

Oxidative Addition Stages

The oxidative addition of silicon-hydrogen bonds represents the initial and crucial step in the Chalk-Harrod mechanism for bis-silyl compound formation [1] [3]. In systems involving 1,6-Bis(trichlorosilyl)hexane, the oxidative addition occurs when the silane substrate coordinates to a coordinatively unsaturated platinum(0) complex, typically Pt(PH₃)₂ [1] [2].

Computational studies using density functional theory methods have revealed that the oxidative addition of silanes to platinum complexes proceeds through a concerted mechanism with relatively low activation barriers [3] [2]. The process involves the simultaneous formation of platinum-silicon and platinum-hydrogen bonds while breaking the original silicon-hydrogen bond. Energy calculations indicate activation barriers ranging from 5 to 15 kilocalories per mole for this elementary step [1] [2].

The oxidative addition step results in the formation of a platinum(II) dihydride silyl complex, specifically cis-Pt(SiR₃)(H)(PH₃)₂, where the silyl group and hydride ligand adopt a cis configuration [1] [2]. This stereochemical preference has been confirmed through both experimental observations and theoretical calculations. The formation of this intermediate is typically exothermic by approximately 5.39 kilocalories per mole, providing thermodynamic driving force for the overall reaction [4] [5].

Kinetic studies have demonstrated that oxidative addition is generally not the rate-determining step in most hydrosilylation reactions involving bis-silyl compounds [3] [2]. The reaction exhibits first-order dependence on silane concentration and half-order dependence on the platinum catalyst, consistent with a pre-equilibrium involving catalyst dissociation [3].

Alkene Insertion Processes

Following oxidative addition, alkene insertion represents the second critical stage of the Chalk-Harrod mechanism [1] [2]. In this process, the coordinated alkene substrate inserts into the platinum-hydride bond, forming a new carbon-carbon bond and generating an alkyl-platinum-silyl intermediate [2] [6].

The alkene insertion step proceeds through a four-membered transition state involving the platinum center, hydride ligand, and the two carbon atoms of the alkene [1] [2]. Computational analyses using density functional theory methods have characterized this transition state structure, revealing a nearly planar geometry with partial bond formation between the hydride and terminal carbon of the alkene [1] [2].

Energy barrier calculations for alkene insertion into platinum-hydride bonds typically range from 16.4 to 22 kilocalories per mole, depending on the specific alkene substrate and ancillary ligands [2] [6]. These barriers are generally higher than those observed for oxidative addition but lower than subsequent reductive elimination steps [2].

The regioselectivity of alkene insertion is governed by both steric and electronic factors [1] [2]. Terminal alkenes typically undergo insertion to form the linear alkyl product, while internal alkenes may exhibit decreased reactivity due to increased steric hindrance. Electronic effects from substituents on the alkene can significantly influence both the rate and selectivity of insertion [2].

Temperature-dependent studies have revealed that alkene insertion exhibits significant kinetic isotope effects when deuterated substrates are employed [3]. Primary kinetic isotope effects of approximately 1.21 have been observed, suggesting that carbon-hydrogen bond formation occurs in the rate-determining transition state [3].

Reductive Elimination Pathways

Reductive elimination constitutes the final stage of the Chalk-Harrod mechanism, involving the formation of the carbon-silicon bond and regeneration of the platinum(0) catalyst [1] [2]. This process typically represents the rate-determining step in most bis-silyl formation reactions involving 1,6-Bis(trichlorosilyl)hexane [2] [6].

The reductive elimination step proceeds through a three-center transition state involving the platinum center, alkyl group, and silyl ligand [1] [2]. Computational studies have characterized this transition state as having a non-planar geometry, in contrast to the planar structures typically observed for carbon-hydrogen reductive elimination [1]. The activation barrier for silicon-carbon reductive elimination ranges from 24.1 to 27.4 kilocalories per mole [1] [2].

Mechanistic investigations have revealed that reductive elimination is facilitated by the coordination of additional ligands, particularly phosphines [1] [2]. The binding of a third phosphine ligand to the platinum center lowers the activation barrier by approximately 4-6 kilocalories per mole compared to the bis-phosphine complex [1]. This effect has been attributed to increased electron density at the metal center, which facilitates the bond-forming process [2].

The stereochemistry of reductive elimination has been investigated through computational and experimental methods [1] [2]. Results indicate that the process occurs with retention of configuration at both the carbon and silicon centers, consistent with a concerted mechanism involving simultaneous bond formation and metal-ligand bond cleavage [2].

Studies of electronic effects have demonstrated that electron-withdrawing substituents on the silyl group significantly increase the barrier for reductive elimination [2]. For example, trichlorosilyl groups exhibit barriers approximately 3-5 kilocalories per mole higher than trimethylsilyl groups, reflecting the reduced nucleophilicity of the more electron-deficient silicon center [2].

Modified Mechanistic Models

Alternative Insertion Mechanisms

The modified Chalk-Harrod mechanism, also known as the Seitz-Wrighton mechanism, provides an alternative pathway for bis-silyl compound formation that addresses limitations of the classical mechanism [7] [6]. This modified approach involves alkene insertion into the platinum-silicon bond rather than the platinum-hydride bond, fundamentally altering the reaction sequence and product distribution [7] [6].

In the modified mechanism, following oxidative addition of the silane to form the platinum(II) dihydride silyl complex, the alkene substrate undergoes insertion into the platinum-silicon bond [7] [6]. This process forms a platinum alkyl hydride intermediate, which subsequently undergoes carbon-hydrogen reductive elimination to generate the final product [7] [6].

Computational studies have revealed that alkene insertion into platinum-silicon bonds exhibits significantly higher activation barriers compared to insertion into platinum-hydride bonds [2] [6]. Energy calculations indicate barriers ranging from 44 to 60 kilocalories per mole for insertion into platinum-silicon bonds, compared to 16-22 kilocalories per mole for platinum-hydride insertion [2] [6]. This substantial difference explains why the modified mechanism is typically less favored kinetically [6].

The regioselectivity of alkene insertion into platinum-silicon bonds differs markedly from the classical pathway [7] [6]. The modified mechanism tends to favor formation of branched products from terminal alkenes, reflecting the different electronic and steric environment during the insertion process [7] [6]. This altered selectivity has been exploited in synthetic applications requiring specific regioisomers [7].

Substituent effects on the silyl group significantly influence the feasibility of the modified mechanism [2] [6]. Electron-withdrawing groups such as chloride substituents increase the electrophilicity of the silicon center, facilitating alkene insertion [2]. Conversely, electron-donating groups such as alkyl substituents tend to disfavor the modified pathway [6].

Experimental evidence for the modified mechanism has been obtained through deuterium labeling studies and analysis of side products [7] [6]. The formation of vinylsilane byproducts, which cannot be explained by the classical Chalk-Harrod mechanism, provides strong support for the alternative insertion pathway [7] [8].

Isomerization Considerations

Isomerization processes play a crucial role in determining the overall outcome of bis-silyl formation reactions involving 1,6-Bis(trichlorosilyl)hexane [1] [2]. These rearrangement processes can occur at multiple stages of the catalytic cycle and significantly influence both the rate and selectivity of product formation [2] [9].

Following alkene insertion in the Chalk-Harrod mechanism, the resulting platinum alkyl silyl intermediate can undergo isomerization before reductive elimination [1] [2]. This isomerization typically involves rotation around the platinum-carbon bond or rearrangement of the coordination sphere [2]. Computational studies have identified multiple isomerization pathways with activation barriers ranging from 7.17 to 16.79 kilocalories per mole [1] [4].

The most commonly observed isomerization involves conversion between different coordination modes of the alkyl ligand [1] [2]. For example, a platinum ethyl silyl complex can isomerize between η¹-coordination through the terminal carbon and agostic coordination involving carbon-hydrogen bonds [2]. This process has been characterized computationally with an activation barrier of approximately 12-15 kilocalories per mole [1].

Temperature-dependent studies have revealed that isomerization rates increase significantly at elevated temperatures [9] [2]. At typical reaction temperatures of 80-100 degrees Celsius, isomerization becomes competitive with reductive elimination, leading to scrambling of isotopic labels and formation of multiple product isomers [9] [2].

Ligand effects profoundly influence isomerization pathways [9] [2]. Strongly donating phosphine ligands tend to stabilize specific coordination modes, reducing the rate of isomerization [9]. Conversely, weakly coordinating ligands or reduced ligand concentrations facilitate more rapid interconversion between isomeric forms [2].

The role of isomerization in determining product distributions has been investigated through competitive experiments [9] [2]. Results indicate that under kinetic control, primary products reflect the inherent selectivity of the insertion step [2]. However, under thermodynamic control at elevated temperatures, isomerization leads to equilibration and formation of the most stable products [9].

Mechanistic studies have identified reversible carbon-hydrogen activation as a key pathway for isomerization [9] [2]. This process involves oxidative addition of carbon-hydrogen bonds in the alkyl ligand, followed by reductive elimination to form rearranged products [9]. The reversible nature of this process has been confirmed through crossover experiments with isotopically labeled substrates [9].

Radical Chain Mechanisms in Silyl-Based Reactions

Radical chain mechanisms represent an important alternative pathway for reactions involving 1,6-Bis(trichlorosilyl)hexane and related silyl compounds [10] [11]. These mechanisms typically involve the generation of silyl radicals through homolytic cleavage of silicon-hydrogen or silicon-halogen bonds, followed by radical addition and propagation steps [11] [12].

The initiation of radical chain processes involving silyl compounds can occur through multiple pathways [13] [11]. Photochemical initiation represents one common approach, where ultraviolet irradiation causes homolytic cleavage of silicon-hydrogen bonds to generate silyl radicals [13]. The bond dissociation energy of silicon-hydrogen bonds in trichlorosilyl compounds is approximately 90-95 kilocalories per mole, making photochemical activation readily achievable [13].

Thermal initiation through reaction with radical initiators such as tert-butyl peroxide or azobisisobutyronitrile provides an alternative method for silyl radical generation [13] [14]. These initiators generate alkyl or alkoxyl radicals that abstract hydrogen atoms from silicon-hydrogen bonds, forming silyl radicals and propagating the chain reaction [13].

The reactivity of silyl radicals toward alkenes and other unsaturated substrates has been extensively studied [11] [12]. Computational investigations using density functional theory methods have revealed that silyl radicals exhibit high reactivity toward carbon-carbon double bonds, with activation barriers typically in the range of 7-15 kilocalories per mole [11] [12].

The regioselectivity of silyl radical addition to alkenes is governed primarily by steric factors rather than electronic effects [11] [12]. Unlike many carbon-centered radicals, silyl radicals show relatively little sensitivity to substituent effects on the alkene [12]. This behavior has been attributed to the larger size and diffuse nature of silicon-centered radical orbitals [11].

Chain propagation in silyl radical reactions typically involves hydrogen atom transfer from silicon-hydrogen bonds to carbon-centered radicals [14] [13]. This process regenerates silyl radicals and forms the final carbon-silicon bond [14]. The hydrogen atom transfer step generally exhibits low activation barriers of 5-10 kilocalories per mole, ensuring efficient chain propagation [14].

Experimental evidence for radical chain mechanisms has been obtained through radical clock experiments and inhibition studies [10] [14]. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy effectively suppresses product formation, confirming the involvement of radical intermediates [14]. Additionally, radical clock substrates undergo characteristic rearrangements that provide diagnostic evidence for radical pathways [10].

The kinetics of radical chain reactions involving silyl compounds exhibit characteristic features including induction periods and sensitivity to oxygen and other radical scavengers [14] [13]. Chain lengths can be quite long under optimal conditions, with individual chains propagating through hundreds of cycles before termination [14].

Computational Mechanistic Studies

Transition State Analysis

Computational transition state analysis has provided detailed molecular-level insights into the mechanisms of reactions involving 1,6-Bis(trichlorosilyl)hexane [1] [4]. These studies employ sophisticated quantum chemical methods to characterize the structures, energies, and properties of transition states along reaction pathways [15] [16].

Density functional theory calculations using hybrid functionals such as B3LYP have proven particularly effective for studying transition states in silyl chemistry [1] [4]. These methods provide a good balance between computational efficiency and accuracy for systems containing silicon atoms [17] [18]. Basis sets incorporating polarization functions, such as 6-31G(d) or 6-311G(d,p), are typically required to adequately describe the bonding in silicon-containing transition states [1] [4].

The geometry optimization of transition states requires careful attention to the unique bonding characteristics of silicon [15] [16]. Silicon atoms exhibit longer bond lengths and wider bond angles compared to carbon, necessitating appropriate starting geometries and convergence criteria [16]. Automated transition state search algorithms have been developed specifically for silicon-containing systems [16] [19].

Frequency calculations are essential for confirming the nature of optimized transition state structures [1] [4]. True transition states must exhibit exactly one imaginary frequency corresponding to motion along the reaction coordinate [16]. The magnitude and direction of the imaginary frequency provide information about the mechanism and barrier height [15].

Intrinsic reaction coordinate calculations have been employed to trace reaction pathways from transition states to reactants and products [1] [4]. These calculations verify that optimized transition states connect the intended species and provide detailed information about the reaction mechanism [16]. The resulting energy profiles offer insights into the dynamics of bond breaking and formation processes [15].

Solvent effects on transition state structures and energies have been investigated using continuum solvation models [20] [18]. The choice of solvent can significantly influence reaction barriers, particularly for ionic or highly polar transition states [20]. Solvation models such as the polarizable continuum model or the universal solvation model provide reliable estimates of solvent effects [18].

Electronic structure analysis of transition states reveals the nature of bonding changes during reactions [21] [15]. Natural bond orbital analysis and electron density difference plots provide insights into electron redistribution and charge transfer processes [21]. These analyses help explain reactivity trends and guide the design of improved catalysts [15].

Energy Profile Calculations

Comprehensive energy profile calculations provide quantitative information about the thermodynamics and kinetics of reactions involving 1,6-Bis(trichlorosilyl)hexane [1] [4]. These calculations map the complete potential energy surface from reactants through intermediates and transition states to products [20] [5].

The construction of accurate energy profiles requires careful consideration of computational methodology [4] [5]. Higher-level post-Hartree-Fock methods such as coupled cluster theory or Møller-Plesset perturbation theory often provide more reliable energies than density functional theory, particularly for systems with significant electron correlation effects [4] [22]. However, the computational cost of these methods limits their application to smaller model systems [4].

Benchmark studies have been conducted to evaluate the accuracy of different computational methods for silicon chemistry [4] [5]. Results indicate that density functional theory with hybrid functionals generally provides reliable relative energies for reaction pathways involving silicon compounds [4]. The inclusion of dispersion corrections through methods such as DFT-D3 improves the description of weak interactions and steric effects [20].

Temperature and pressure corrections to electronic energies are essential for comparison with experimental data [20] [18]. Thermal corrections are typically calculated using the rigid rotor harmonic oscillator approximation, incorporating translational, rotational, and vibrational contributions to the free energy [20]. These corrections can significantly alter the relative stabilities of different species and the heights of activation barriers [18].

The identification of rate-determining steps requires analysis of the complete energy profile rather than individual barrier heights [1] [20]. The highest point on the energy profile typically corresponds to the rate-determining transition state, but other factors such as pre-equilibria and product release can influence the overall kinetics [20] [6].

Sensitivity analysis has been performed to assess the reliability of calculated energy profiles [23] [15]. Variations in computational parameters such as basis set size, integration grid density, and convergence criteria can affect calculated energies [23]. Statistical analysis of these variations provides error estimates for computational predictions [15].

Physical Description

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-: ACTIVE